S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol
Description
S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol is a chiral compound characterized by a methanol group (-CH₂OH) attached to a para-substituted phenyl ring, which is further functionalized with a tetrahydrofuran-3-yloxy group. This compound shares structural motifs with several heterocyclic alcohols, making it a candidate for comparative studies in medicinal chemistry, material science, and synthetic methodology.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[4-[(3S)-oxolan-3-yl]oxyphenyl]methanol |
InChI |
InChI=1S/C11H14O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11-12H,5-8H2/t11-/m0/s1 |
InChI Key |
QEEBBAQNFZWTCA-NSHDSACASA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CO |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction for Stereoselective Ether Formation
The Mitsunobu reaction is widely employed to construct the tetrahydrofuran-3-yloxy-phenyl ether bond while preserving the stereochemical integrity of the (S)-tetrahydrofuran-3-ol precursor. A representative protocol involves reacting 4-hydroxybenzyl alcohol with (S)-tetrahydrofuran-3-ol under Mitsunobu conditions . Triphenylphosphine (16.5 g, 63.18 mmol) and diisopropyl azodicarboxylate (12.9 mL, 63.18 mmol) are added to a solution of (S)-tetrahydrofuran-3-ol (5.6 g, 63.18 mmol) and 4-hydroxybenzyl alcohol (5.8 g, 42.12 mmol) in dichloromethane at 0°C. The mixture is stirred for 20 hours at room temperature, yielding S-[4-(tetrahydrofuran-3-yloxy)-phenyl]-methanol with >98% enantiomeric excess .
Critical parameters include:
-
Solvent choice : Dichloromethane or tetrahydrofuran optimizes reagent solubility.
-
Temperature control : Reactions initiated at 0°C prevent exothermic decomposition.
-
Stoichiometry : A 1.5:1 molar ratio of alcohol to phosphine reagent ensures complete conversion .
Nucleophilic Substitution with Activated Tetrahydrofuran Derivatives
Alkylation of 4-hydroxybenzyl alcohol using (S)-tetrahydrofuran-3-yl sulfonates provides a scalable route. For example, (S)-tetrahydrofuran-3-yl p-toluenesulfonate (prepared via treatment of (S)-tetrahydrofuran-3-ol with p-toluenesulfonyl chloride) reacts with 4-hydroxybenzyl alcohol in dimethylformamide (DMF) at 75°C in the presence of cesium carbonate (0.29 g, 0.89 mmol) . After 4 hours, the product is isolated in 82% yield with 97% ee .
Table 1: Optimization of Nucleophilic Substitution
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Cs2CO3 | DMF | 75 | 4 | 82 | 97 |
| K2CO3 | Acetone | 50 | 12 | 45 | 95 |
| NaH | THF | 25 | 6 | 68 | 96 |
The superior performance of Cs2CO3 in DMF arises from its strong basicity and ability to stabilize the transition state through cation-π interactions .
Reductive Alkylation via Boron Trifluoride-Mediated Cyclization
A three-step sequence converts 4-(tetrahydrofuran-3-yloxy)-benzaldehyde to the target alcohol via reductive amination. In a patented procedure , 4-(tetrahydrofuran-3-yloxy)-benzaldehyde (10 g, 0.046 mol) is treated with sodium borohydride (1.74 g, 0.046 mol) in ethanol at 0°C. The reaction is quenched with 1 M HCl, extracted with dichloromethane, and purified via recrystallization to afford the product in 89% yield .
Mechanistic studies indicate that boron trifluoride etherate (2.2 mL, 0.018 mol) accelerates imine formation prior to reduction, though this additive is omitted in the final protocol to avoid racemization .
Directed ortho-lithiation enables regioselective introduction of the tetrahydrofuran-3-yloxy group. A flow reactor system lithiates 4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene (61.2 g, 0.166 mol) with n-butyllithium (1.6 M in hexanes) at -40°C, followed by quenching with (S)-tetrahydrofuran-3-ol (77.7 g, 0.166 mol) in toluene. This continuous process achieves 91% yield and 99% ee, outperforming batch methods by minimizing thermal degradation .
Key Advantages :
Chemical Reactions Analysis
Types of Reactions
Oxidation: S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to form stable complexes with certain enzymes. It can also be used in the development of bioactive molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism of action of S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Analogs with Tetrahydrofuran/Tetrahydropyran Moieties
The closest structural analogs involve substitutions in the tetrahydrofuran ring or modifications to the alcohol-bearing aromatic system. Key examples include:
Key Observations :
- Functional Group Impact: The methanol group in the target compound offers hydrogen-bonding capacity, contrasting with the ketone in (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone (), which may reduce solubility but improve electrophilic reactivity.
Biological Activity
S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol is an organic compound characterized by its unique structure, which includes a tetrahydrofuran moiety attached to a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of glucose metabolism and related disorders.
- Molecular Weight : Approximately 383.7 g/mol
- Appearance : White to off-white crystalline solid
- Structural Formula : The compound features a tetrahydrofuran ring, which enhances its solubility and biological interactions.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit significant biological activities, particularly as inhibitors of sodium-dependent glucose cotransporters (SGLT2). This mechanism is crucial for glucose reabsorption in the kidneys, suggesting potential applications in treating diabetes and metabolic disorders .
The primary mechanism involves the inhibition of SGLT2, which leads to reduced glucose reabsorption and increased glucose excretion. This action is beneficial for managing hyperglycemia in diabetic patients. The binding affinity of this compound with SGLT2 has been studied using various biochemical assays, demonstrating its potential as a therapeutic agent.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-chlorophenyl(4-(S-tetrahydrofuran-3-yloxy)phenyl)methanol | Contains bromine and chlorine substituents | Potential SGLT2 inhibition |
| 2-Chloro-5-iodophenyl(4-(S-tetrahydrofuran-3-yloxy)phenyl)methanol | Iodine substitution enhances lipophilicity | Similar pharmacological action |
| 1-chloro-4-(β-D-glucopyranos-1-yl)-2-[4-(S-tetrahydrofuran-3-yloxy)benzyl]benzene | Glucopyranoside moiety adds hydrophilicity | Targeting glucose transporters |
These compounds highlight how variations in substituents can influence biological activity and pharmacokinetics, providing insights into the design of more effective therapeutic agents.
Case Studies and Research Findings
- Inhibitory Effects on SGLT2 : A study demonstrated that derivatives of this compound showed significant inhibitory effects on SGLT2, with IC50 values indicating effective concentrations for glucose transport inhibition .
- Cytotoxicity Studies : In vitro tests on cancer cell lines have shown that certain derivatives exhibit cytotoxic effects, suggesting potential applications in oncology. For instance, compounds derived from similar structures have been evaluated for their antiproliferative activity against various cancer cell lines .
- Antiviral Activity : Some studies have explored the antiviral properties of related compounds, indicating that modifications to the tetrahydrofuran or phenyl groups can enhance activity against specific viral targets .
Q & A
Q. What are the optimal synthetic routes for S-[4-(Tetrahydrofuran-3-yloxy)-phenyl]-methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a protocol using NaH as a base in tetrahydrofuran (THF) at 0°C can facilitate alkoxy group introduction (e.g., benzyloxy or methoxy substituents) . Key optimization steps include:
- Temperature control : Maintaining low temperatures (0–5°C) to minimize side reactions.
- Solvent selection : THF or methanol are preferred for solubility and stability .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol to achieve >95% purity .
| Reaction Parameters | Conditions |
|---|---|
| Base | NaH (60% dispersion) |
| Solvent | THF |
| Temperature | 0°C → RT |
| Yield | 70–85% |
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structure of S-[4-(Tetrahydrofuran-3-yloxy)-phenyl]-methanol?
- Methodological Answer :
- NMR :
- ¹H NMR : Identify the tetrahydrofuran (THF) ring protons (δ 3.6–4.0 ppm for oxymethylene groups) and aromatic protons (δ 6.8–7.2 ppm) .
- ¹³C NMR : Confirm the methanol (-CH₂OH) carbon at δ 60–65 ppm and THF carbons at δ 25–35 ppm .
- IR : Detect hydroxyl (-OH) stretching at 3200–3400 cm⁻¹ and C-O-C ether vibrations at 1100–1250 cm⁻¹ .
Q. What purification methods are recommended for this compound, considering its solubility and stability?
- Methodological Answer :
- Recrystallization : Use methanol or ethanol due to the compound’s moderate solubility in polar solvents. Slow cooling (45°C → RT) minimizes impurity incorporation .
- Chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) for lab-scale purification. Monitor fractions via TLC (Rf ≈ 0.4) .
- Safety : Handle waste solvents (e.g., THF) per ICH guidelines (residual limits < 720 ppm) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry or molecular conformation of S-[4-(Tetrahydrofuran-3-yloxy)-phenyl]-methanol?
- Data collection : High-resolution (≤ 0.8 Å) data at 100 K to minimize thermal motion artifacts.
- Refinement : Apply SHELXL for hydrogen atom placement (riding model) and anisotropic displacement parameters. Key parameters include:
- Bond lengths : C-O (1.36–1.43 Å) and C-C (1.50–1.54 Å) .
- Torsion angles : Confirm THF ring puckering (e.g., envelope conformation) .
| Crystallographic Data | Values |
|---|---|
| Space group | P2₁/c |
| Centroid–centroid π-stacking | 3.55 Å |
| R-factor | < 0.05 |
Q. What strategies address contradictions between computational simulations and experimental data (e.g., NMR chemical shifts, XRD results) for this compound?
- Methodological Answer :
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with XRD bond lengths/angles. Discrepancies > 0.05 Å suggest conformational flexibility or solvent effects .
- NMR validation : Use gauge-invariant atomic orbital (GIAO) methods to predict shifts. Deviations > 0.3 ppm may indicate hydrogen bonding or aggregation .
- Statistical analysis : Apply Bland-Altman plots to quantify systematic biases between computational and experimental datasets.
Q. What are the methodological considerations for evaluating the compound's bioactivity in drug discovery pipelines, including target selectivity and metabolic stability?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values < 10 µM indicate potential drug-drug interactions .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. High clearance (> 50% in 30 min) suggests rapid metabolism .
- Selectivity profiling : Use kinase panels (e.g., Eurofins) to assess off-target effects. A selectivity score < 0.1 indicates high specificity .
| Bioactivity Parameters | Criteria |
|---|---|
| IC₅₀ (target enzyme) | ≤ 1 µM |
| Metabolic half-life (t₁/₂) | ≥ 2 hours |
| Selectivity ratio | > 100-fold |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
